

Data Presentation: Quantitative Binding Affinity and Functional Activity

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Compound of Interest

Compound Name: (3aS,4R,9bR)-G-1

Cat. No.: B7789208

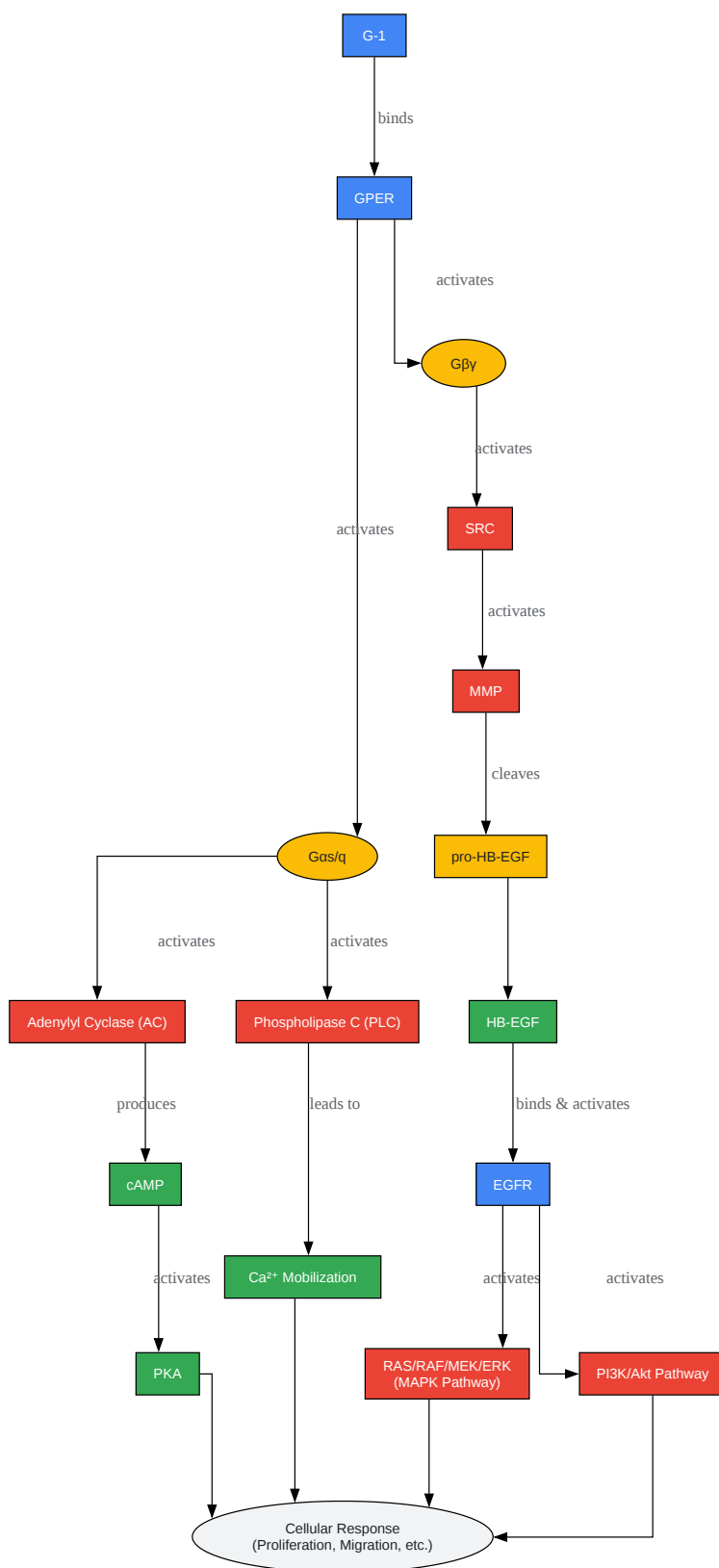
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The selectivity of G-1 for GPER over the classical nuclear estrogen receptors (ER α and ER β) is a cornerstone of its utility in research. The following table summarizes the quantitative data regarding its binding affinity (K_i) and functional potency (EC₅₀).

Ligand	Receptor	Binding Affinity (K _i)	Functional Activity (EC ₅₀)
G-1	GPER	11 nM[1][2][3][4][5]	2 nM[1][2]
G-1	ER α	>10,000 nM[2]	No activity up to 10 μ M[1][2]
G-1	ER β	>10,000 nM[2]	No activity up to 10 μ M[1][2]

GPER-Mediated Signaling Pathways Activated by G-1

Upon binding to GPER, G-1 triggers a cascade of rapid, non-genomic intracellular signaling events. These pathways are distinct from the classical genomic pathways associated with ER α and ER β . The activation of these signaling cascades is central to GPER's diverse physiological functions.[6][7][8]



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G-1/GPER Signaling Pathways

Experimental Protocols

Accurate and reproducible data are paramount in drug development and research. The following sections detail the standard experimental protocols used to characterize the binding and functional activity of G-1.

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (K_i) of an unlabeled compound (like G-1) by measuring its ability to displace a radiolabeled ligand from its receptor. [\[9\]](#)[\[10\]](#)[\[11\]](#)

Objective: To determine the inhibitory constant (K_i) of G-1 for GPER.

Materials:

- Cell membranes prepared from cells expressing GPER (e.g., HEK293 cells).[\[4\]](#)
- Radioligand (e.g., [3 H]-Estradiol).[\[2\]](#)[\[4\]](#)
- Unlabeled G-1 compound.[\[2\]](#)[\[4\]](#)
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[\[4\]](#)
- Glass fiber filters.[\[2\]](#)[\[4\]](#)
- Scintillation cocktail and counter.[\[2\]](#)

Procedure:

- Membrane Preparation:
 - Culture cells expressing GPER to confluency.
 - Lyse the cells in a cold buffer and homogenize.
 - Centrifuge to pellet the cell membranes.

- Resuspend the membrane pellet in the assay buffer and determine the protein concentration.[4]
- Binding Reaction:
 - In a 96-well plate, incubate a fixed concentration of cell membranes and a fixed concentration of the radioligand with varying concentrations of unlabeled G-1.[2]
 - Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled ligand).
 - Allow the binding reaction to reach equilibrium.[2]
- Separation and Counting:
 - Separate the bound from the free radioligand by rapid filtration through glass fiber filters.[2]
 - Wash the filters with cold assay buffer to remove non-specifically bound radioligand.[2]
 - Measure the radioactivity retained on the filters using a scintillation counter.[2]
- Data Analysis:
 - Plot the percentage of specific binding against the logarithm of the G-1 concentration to generate a competition curve and determine the IC50 value (the concentration of G-1 that inhibits 50% of specific radioligand binding).
 - Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]



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Competitive Radioligand Binding Assay Workflow

Calcium Mobilization Assay

This functional assay measures the ability of G-1 to induce an increase in intracellular calcium concentration, which is a hallmark of GPER activation through the Gαq pathway.^[2]

Objective: To determine the potency (EC₅₀) of G-1 in stimulating GPER-mediated calcium mobilization.

Materials:

- Cells expressing GPER.
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).^[2]
- Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).^[2]
- G-1 at various concentrations.
- Fluorescence plate reader.

Procedure:

- Cell Preparation:
 - Seed cells expressing GPER in a 96-well plate and allow them to adhere.
 - Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
 - Wash the cells to remove any excess extracellular dye.^[2]
- Measurement:
 - Add varying concentrations of G-1 to the wells.
 - Immediately measure the fluorescence intensity over time using a fluorescence plate reader.^[2]

- Data Analysis:
 - The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
 - Plot the peak fluorescence response against the logarithm of the G-1 concentration to generate a dose-response curve and determine the EC50 value.[\[2\]](#)

cAMP Production Assay

This functional assay assesses the activation of the G α s pathway by GPER in response to G-1, leading to the production of cyclic AMP (cAMP).[\[2\]](#)

Objective: To determine the potency (EC50) of G-1 in stimulating GPER-mediated cAMP production.

Materials:

- Cells expressing GPER.
- G-1 at various concentrations.
- cAMP assay kit (e.g., ELISA-based or TR-FRET-based).[\[2\]](#)
- Cell lysis buffer.
- Plate reader compatible with the chosen assay kit.

Procedure:

- Cell Treatment:
 - Treat cells expressing GPER with varying concentrations of G-1 for a specified incubation period.
- Cell Lysis:
 - Lyse the cells to release the intracellular cAMP.[\[2\]](#)

- cAMP Measurement:
 - Measure the cAMP concentration in the cell lysates using a method such as a competitive immunoassay or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[2]
- Data Analysis:
 - Plot the amount of cAMP produced against the logarithm of the G-1 concentration to generate a dose-response curve and determine the EC50 value.[2]

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